molecular formula C18H16N2O4S B2894659 (Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-60-0

(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2894659
M. Wt: 356.4
InChI Key: ZGSYRUOXURMATK-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, also known as MBTA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MBTA is a member of the thiazole family of compounds, which have been found to exhibit a wide range of biological activities. In

Scientific Research Applications

  • Aldose Reductase Inhibitors : This compound is part of a series synthesized and evaluated as aldehyde reductase and aldose reductase inhibitors. Aldose reductase inhibitors show potential as novel drugs for treating diabetic complications (Ali et al., 2012).

  • Antimicrobial Activities : Similar benzothiazole-imino-benzoic acid derivatives have been synthesized and demonstrated good antimicrobial activity against human epidemic-causing bacterial strains (Mishra et al., 2019).

  • Intermediate for Cefixime : Derivatives of the compound have been used as intermediates in the synthesis of cefixime, an antibiotic (Qian-chun, 2010).

  • Anticancer Activity : Certain thiazolidinones containing benzothiazole moiety, similar in structure to the compound , have been screened for antitumor activity and shown efficacy against various cancer cell lines (Havrylyuk et al., 2010).

  • Photosensitizers for Photodynamic Therapy : Some derivatives have been used in the development of photosensitizers for photodynamic therapy, particularly in cancer treatment (Pişkin et al., 2020).

  • Antibacterial and Antifungal Activities : Schiff base ligands derived from similar compounds have shown notable antibacterial and antifungal activities (Vinusha et al., 2015).

  • Biological Activity of Metal Complexes : Benzothiazole derivatives have been used to synthesize metal complexes which exhibited enhanced antibacterial activity compared to free ligands (Uma et al., 2017).

properties

IUPAC Name

methyl 2-[2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-23-13-9-7-12(8-10-13)17(22)19-18-20(11-16(21)24-2)14-5-3-4-6-15(14)25-18/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSYRUOXURMATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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